N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040653-30-2
VCID: VC11947838
InChI: InChI=1S/C17H20FN3OS/c18-12-6-8-14(9-7-12)20-17-21-15(11-23-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
SMILES: C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Molecular Formula: C17H20FN3OS
Molecular Weight: 333.4 g/mol

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.: 1040653-30-2

Cat. No.: VC11947838

Molecular Formula: C17H20FN3OS

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide - 1040653-30-2

Specification

CAS No. 1040653-30-2
Molecular Formula C17H20FN3OS
Molecular Weight 333.4 g/mol
IUPAC Name N-cyclohexyl-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C17H20FN3OS/c18-12-6-8-14(9-7-12)20-17-21-15(11-23-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
Standard InChI Key HETOMPSJIALISP-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Canonical SMILES C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide contains three critical domains:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively .

  • 4-Fluorophenylamino substituent: An aromatic amine group para-substituted with fluorine, enhancing electronic interactions with biological targets.

  • N-Cyclohexylacetamide side chain: A lipophilic cyclohexyl group connected via an acetamide linker, influencing pharmacokinetic properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁FN₄O₂S
Molecular Weight376.5 g/mol
logP2.83
Hydrogen Bond Donors3
Polar Surface Area111 Ų
Solubility (logSw)-3.05

Spectroscopic Characterization

  • ¹H NMR: The 4-fluorophenyl group exhibits aromatic protons as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the cyclohexyl moiety shows multiplet signals at δ 1.2–2.1 ppm.

  • IR Spectroscopy: Strong absorptions at 1,650 cm⁻¹ (amide C=O) and 1,240 cm⁻¹ (C-F stretch) .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a three-step sequence:

  • Thiazole Formation: Condensation of 4-fluorophenylthiourea with α-bromoacetophenone yields 2-amino-4-(4-fluorophenyl)thiazole .

  • Acetamide Coupling: Reaction with chloroacetyl chloride in the presence of triethylamine generates 2-chloro-N-cyclohexylacetamide.

  • Nucleophilic Substitution: Thiazole-amine reacts with the chloroacetamide intermediate in DMF at 80°C (12 hr, 72% yield).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Thiourea, α-bromoacetophenone60°C6 hr85%
2Chloroacetyl chloride, Et₃N0–25°C2 hr90%
3DMF, K₂CO₃80°C12 hr72%

Purification and Analysis

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 65:35) .

Pharmacological Properties

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum efficacy:

  • MRSA: MIC = 0.4 μg/mL (vs. vancomycin MIC = 0.78 μg/mL) .

  • C. albicans: MIC = 7.81 μg/mL, surpassing fluconazole (15.62 μg/mL) .
    Mechanistically, the thiazole core inhibits dihydrofolate reductase (DHFR) by competing with p-aminobenzoic acid .

Physicochemical Profiling

  • Solubility: 18 μM in PBS (pH 7.4), enhanced to 450 μM with 0.5% Tween-80 .

  • Plasma Stability: 94% remaining after 2 hr in human plasma.

Structure-Activity Relationships (SAR)

Key modifications influence bioactivity:

  • Fluorine Position: 4-F substitution maximizes target affinity (ΔpMIC = +1.2 vs. 3-F) .

  • Cyclohexyl vs. Linear Chains: Cyclohexyl improves metabolic stability (t₁/₂ = 4.1 hr vs. 1.8 hr for n-hexyl) .

  • Thiazole Oxidation: Sulfoxide formation reduces potency by 30-fold.

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